(R)-2-Cyclohexyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)acetic acid
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Overview
Description
®-2-Cyclohexyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)acetic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyclohexyl group, a trimethylsilyl-ethoxycarbonyl group, and an aminoacetic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Cyclohexyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl group: This can be achieved through the hydrogenation of benzene or cyclohexene.
Introduction of the trimethylsilyl-ethoxycarbonyl group: This step involves the reaction of ethyl chloroformate with trimethylsilyl chloride in the presence of a base such as triethylamine.
Coupling with aminoacetic acid: The final step involves the coupling of the intermediate with aminoacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aminoacetic acid derivatives.
Scientific Research Applications
®-2-Cyclohexyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a chiral auxiliary in asymmetric synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Cyclohexyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can modulate biological activity. For example, the amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
®-2-Cyclohexyl-2-aminoacetic acid: Lacks the trimethylsilyl-ethoxycarbonyl group, resulting in different chemical properties and reactivity.
®-2-Cyclohexyl-2-((ethoxycarbonyl)amino)acetic acid: Lacks the trimethylsilyl group, affecting its lipophilicity and biological activity.
Uniqueness: ®-2-Cyclohexyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)acetic acid is unique due to the presence of the trimethylsilyl-ethoxycarbonyl group, which imparts specific chemical properties such as increased lipophilicity and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2R)-2-cyclohexyl-2-(2-trimethylsilylethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4Si/c1-20(2,3)10-9-19-14(18)15-12(13(16)17)11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,15,18)(H,16,17)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBIAZDNSKVWNW-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NC(C1CCCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)CCOC(=O)N[C@H](C1CCCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.45 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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